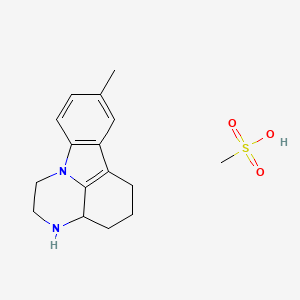

Pirlindole mesylate

Beschreibung

Historical Context and Evolution of Pirlindole (B1663011) Mesylate Research

The development of pirlindole dates back to the late 1960s, and it was first marketed in Russia as an antidepressant in 1975. newdrugapprovals.org Initial pharmacological characterization identified it as a tetracyclic compound with properties in common with both tricyclic antidepressants and the classic irreversible monoamine oxidase inhibitors (MAOIs). nih.gov

The evolution of pirlindole research centered on its primary mechanism of action: the selective and reversible inhibition of MAO-A. nih.gov This was a significant advancement from the older, non-selective, and irreversible MAOIs. patsnap.com The reversible nature of its binding to the MAO-A enzyme was a key focus, as it suggested a different profile compared to its predecessors. patsnap.comdrugbank.com Further research delineated a secondary mechanism involving the inhibition of noradrenaline and 5-hydroxytryptamine reuptake. nih.govdrugbank.com

Over time, research expanded to investigate its active metabolites. Studies revealed that dehydro-pirlindole, a metabolite, may function as a potent GABAA receptor blocker, a characteristic not shared by the parent compound. nih.gov This discovery added another layer to the understanding of its complex pharmacological activity.

Table 1: Historical Development of Pirlindole Research

| Decade | Key Research & Development Milestones |

|---|---|

| 1960s | Pirlindole is first synthesized. newdrugapprovals.org |

| 1970s | Marketed as an antidepressant in Russia (1975). newdrugapprovals.org |

| 1980s-1990s | Characterized as a selective and reversible MAO-A inhibitor (RIMA). nih.gov Preclinical studies establish its pharmacological, pharmacokinetic, and toxicological properties. nih.gov |

| 2010s | A meta-analysis of clinical trials confirms its efficacy in depression is comparable to other antidepressants. nih.govresearchgate.net Research expands to include its potential use in fibromyalgia syndrome. drugbank.comresearchgate.net |

| Post-2015 | Further studies highlight neuroprotective properties and potential antiviral activity. patsnap.comcaymanchem.com |

Current Status of Pirlindole Mesylate in Pharmaceutical Sciences

This compound's primary application, supported by years of clinical experience, is in the management of depression. drugbank.comresearchgate.net Its efficacy has been substantiated in a number of placebo- and active-comparator-controlled studies. researchgate.net A meta-analysis of thirteen randomized controlled trials (RCTs) involving 892 participants concluded that pirlindole's efficacy was comparable to other active antidepressants. nih.gov The same analysis, which included nine RCTs in its meta-analysis portion, found that pirlindole demonstrated a statistically significant advantage in reducing anxiety symptoms. nih.govresearchgate.net

The scope of pirlindole research has broadened beyond depression. Studies have demonstrated its efficacy and safety in the treatment of fibromyalgia syndrome, a chronic condition with overlapping symptoms of depression. newdrugapprovals.orgdrugbank.comresearchgate.net

Current research has also uncovered novel mechanisms and potential therapeutic properties. Studies have indicated that pirlindole possesses neuroprotective qualities, including the ability to mitigate oxidative stress and inhibit the production of pro-inflammatory cytokines. patsnap.compatsnap.com Laboratory research using cultured rat hippocampal and cortical cells showed that both pirlindole and its metabolite, dehydropirlindole (B1212764), can protect these cells from oxidative stress-induced death. nih.gov Furthermore, recent screening of FDA-approved drugs identified pirlindole as an inhibitor of enterovirus-D68 and coxsackievirus B3 (CV-B3), suggesting a new avenue for research into its potential antiviral applications. caymanchem.commedchemexpress.com

Table 2: Summary of Key Research Findings

| Research Area | Finding | Source(s) |

|---|---|---|

| Antidepressant Efficacy | Efficacy is comparable to active comparators (TCAs, SSRIs, etc.). nih.govresearchgate.net | nih.govresearchgate.net |

| Anxiolytic Effects | Significantly better at reducing anxiety symptoms compared to controls. nih.govresearchgate.net | nih.govresearchgate.net |

| Fibromyalgia Treatment | Efficacy and safety have been demonstrated for managing fibromyalgia syndrome. newdrugapprovals.orgdrugbank.comresearchgate.net | newdrugapprovals.orgdrugbank.comresearchgate.net |

| Mechanism of Action | Primary: Selective, reversible inhibition of MAO-A. Secondary: Inhibition of serotonin (B10506) and noradrenaline reuptake. nih.govpatsnap.comdrugbank.com | nih.govpatsnap.comdrugbank.com |

| Neuroprotection | Exhibits neuroprotective properties, including mitigating oxidative stress and protecting neuronal cells from induced cell death. patsnap.compatsnap.comnih.gov | patsnap.compatsnap.comnih.gov |

| Antiviral Potential | Identified as an inhibitor of certain enteroviruses, such as CV-B3. caymanchem.commedchemexpress.com | caymanchem.commedchemexpress.com |

Global Research Trends and Geographical Focus on this compound

The research and clinical use of pirlindole have a distinct geographical distribution. The compound was developed and is primarily used as an antidepressant in Russia. newdrugapprovals.orgdrugbank.comnih.gov Its approval for the treatment of major depression extends to several other European and non-European countries. patsnap.comdrugbank.comresearchgate.net

The body of scientific literature reflects this geographical focus. Preclinical and clinical studies have often originated from research institutions within Europe. For instance, significant preclinical reviews were conducted by researchers in Belgium, and clinical reviews on its use for depression and fibromyalgia involved authors from Portugal. nih.govresearchgate.net A 2010 meta-analysis compiled data from clinical trials conducted largely within these regions. nih.govresearchgate.net This indicates that the core of academic and clinical investigation into pirlindole has been concentrated in Russia and parts of Europe, where the drug is clinically available.

Table 3: Geographical Focus of Pirlindole Research and Use

| Region/Country | Noted Involvement |

|---|---|

| Russia | Country of origin; developed and used as an antidepressant. newdrugapprovals.orgwikipedia.orgdrugbank.com |

| Europe | Approved for use in several European nations; significant preclinical and clinical research conducted in countries like Belgium and Portugal. nih.govpatsnap.comresearchgate.net |

| Asia | Marketed in several Asian countries. patsnap.com |

Eigenschaften

IUPAC Name |

methanesulfonic acid;12-methyl-1,4-diazatetracyclo[7.6.1.05,16.010,15]hexadeca-9(16),10(15),11,13-tetraene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N2.CH4O3S/c1-10-5-6-14-12(9-10)11-3-2-4-13-15(11)17(14)8-7-16-13;1-5(2,3)4/h5-6,9,13,16H,2-4,7-8H2,1H3;1H3,(H,2,3,4) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVUYTBQAVAYLDE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)N3CCNC4C3=C2CCC4.CS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6045660 | |

| Record name | Pirlindole mesylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6045660 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

322.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

207572-66-5 | |

| Record name | 1H-Pyrazino[3,2,1-jk]carbazole, 2,3,3a,4,5,6-hexahydro-8-methyl-, methanesulfonate (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=207572-66-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pirlindole mesylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6045660 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mechanism of Action and Pharmacodynamics of Pirlindole Mesylate

Monoamine Oxidase A (MAO-A) Inhibition by Pirlindole (B1663011) Mesylate

The principal pharmacodynamic effect of pirlindole is its activity as a selective and reversible inhibitor of monoamine oxidase A (RIMA). patsnap.compatsnap.comwikipedia.org This action is central to its effects on the central nervous system.

Pirlindole demonstrates a strong preference for inhibiting the MAO-A isoenzyme over the MAO-B isoenzyme. nih.govcaymanchem.com This selectivity is evident from in vitro studies measuring its inhibitory concentration (IC50) and inhibition constant (Ki) values. For instance, studies on rat brain and heart tissues show significantly lower concentrations of pirlindole are needed to inhibit MAO-A compared to MAO-B. caymanchem.com The IC50 values for rat brain and heart MAO-A are 250 nM and 34.2 nM, respectively. caymanchem.com In contrast, the Ki values for rat brain and heart MAO-B are substantially higher, at 52,100 nM and 59,900 nM, respectively, indicating a much lower affinity for this isoenzyme. caymanchem.com Research comparing racemic pirlindole with its R-(-) and S-(+) enantiomers found that all forms are potent MAO-A inhibitors, with the S-(+) form being slightly more potent. nih.gov

The inhibition of MAO-A by pirlindole is also reversible. patsnap.comdrugbank.compatsnap.com This means that the drug does not form a permanent bond with the enzyme, allowing MAO-A activity to be restored relatively quickly after the drug is cleared from the system. patsnap.com This reversibility is a key feature that distinguishes pirlindole and other RIMAs from older monoamine oxidase inhibitors. patsnap.compatsnap.com Studies have shown that the effects of pirlindole on MAO-A activity are partially reversible in vitro. nih.gov

| Enzyme | Tissue | Measurement | Value (nM) | Reference |

|---|---|---|---|---|

| MAO-A | Brain | IC50 | 250 | caymanchem.com |

| MAO-A | Heart | IC50 | 34.2 | caymanchem.com |

| MAO-B | Brain | Ki | 52,100 | caymanchem.com |

| MAO-B | Heart | Ki | 59,900 | caymanchem.com |

Monoamine oxidase A is a key enzyme responsible for the metabolic degradation of several important neurotransmitters in the brain. patsnap.comnih.gov The primary substrates for MAO-A are serotonin (B10506) and norepinephrine (B1679862), while dopamine (B1211576) is metabolized by both MAO-A and MAO-B. patsnap.comnih.gov

By selectively and reversibly inhibiting MAO-A, pirlindole decreases the breakdown of these monoamines. drugbank.compatsnap.com This inhibition leads to an increased concentration of serotonin, norepinephrine, and to a lesser extent, dopamine in the synaptic cleft. patsnap.compatsnap.com The elevated availability of these neurotransmitters is believed to enhance neurotransmission and contribute to the alleviation of depressive symptoms. drugbank.compatsnap.com Pirlindole's regulation of norepinephrine and catecholamine metabolism is thought to be a primary contributor to its mood-elevating effects. drugbank.com

Pirlindole's mechanism of action as a RIMA offers a distinct profile when compared to older, classical monoamine oxidase inhibitors (MAOIs), which are often irreversible and non-selective. nih.govpatsnap.compatsnap.com

Reversibility: Irreversible MAOIs form a permanent, covalent bond with the MAO enzyme, inactivating it until the body can synthesize new enzymes. patsnap.com In contrast, pirlindole's binding is temporary and reversible. patsnap.com This means that enzyme function can be restored more quickly, a factor that reduces the risk of certain interactions. patsnap.com

Selectivity: Non-selective MAOIs inhibit both MAO-A and MAO-B isoforms. patsnap.com Pirlindole's high selectivity for MAO-A allows MAO-B to remain active, particularly in the gut, where it helps metabolize dietary amines like tyramine (B21549). drugbank.compatsnap.com

"Cheese Effect": The combination of irreversibility and non-selectivity in older MAOIs leads to a significant risk of a hypertensive crisis, known as the "cheese effect," when tyramine-rich foods are consumed. drugbank.com Because pirlindole's inhibition is reversible and selective, it has a much lower potential to amplify the pressor effects of tyramine, making such dietary restrictions less stringent. nih.govdrugbank.com

| Feature | Pirlindole (RIMA) | Irreversible, Non-Selective MAOIs | Reference |

|---|---|---|---|

| Enzyme Binding | Reversible, temporary | Irreversible, permanent | patsnap.com |

| Isoenzyme Selectivity | Selective for MAO-A | Non-selective (inhibits MAO-A and MAO-B) | nih.govpatsnap.com |

| Tyramine Interaction Risk ("Cheese Effect") | Low potential | High risk | nih.govdrugbank.com |

Secondary Pharmacological Mechanisms of Pirlindole Mesylate

Pirlindole has been shown to exert an inhibitory effect on the reuptake of noradrenaline (norepinephrine) and 5-hydroxytryptamine (serotonin). nih.govdrugbank.comnih.govwikipedia.org This action is considered a secondary component of its mechanism. drugbank.comnih.gov By blocking the transporters responsible for clearing these neurotransmitters from the synapse, pirlindole further increases their availability to act on postsynaptic receptors. This dual action of MAO-A inhibition and monoamine reuptake inhibition is a characteristic it shares with some tricyclic antidepressants. nih.gov However, studies specifically note that pirlindole inhibits the uptake of 5-HT but does not significantly affect the uptake of noradrenaline in the rat cerebral cortex. nih.gov

Research indicates that pirlindole has no significant effect on the dopaminergic and cholinergic systems. nih.gov This selectivity helps to define its pharmacological profile and distinguishes it from other classes of antidepressants that may have strong anticholinergic or dopaminergic actions. nih.govpatsnap.com A lack of interaction with cholinergic (muscarinic) receptors means it is less likely to produce common anticholinergic side effects. patsnap.comubc.ca Similarly, its minimal interaction with the dopaminergic system differentiates its mechanism from drugs that primarily target dopamine pathways. nih.govmdpi.com

Insufficient Data to Generate Article on this compound's Cytokine Modulation

Despite a comprehensive search for scientific literature, there is a notable lack of specific, quantitative data on the direct effects of this compound on pro- and anti-inflammatory cytokines. While the broader class of drugs to which pirlindole belongs, Monoamine Oxidase Inhibitors (MAOIs), has been studied for its immunomodulatory properties, detailed research findings and data tables specifically for this compound are not available in the public domain.

General information suggests that MAOIs may influence the production of cytokines, which are key signaling molecules in the immune system. Some sources make broad claims that pirlindole may inhibit the production of pro-inflammatory cytokines. However, these statements are not substantiated by specific experimental data detailing the extent of this inhibition or the specific cytokines affected.

The user's request for a thorough and scientifically accurate article, complete with data tables on the modulation of cytokines such as TNF-α, IL-6, and IL-10 by this compound, cannot be fulfilled at this time due to the absence of such detailed research in the available scientific literature. Further experimental studies are required to elucidate the specific mechanism of action and pharmacodynamics of this compound in relation to cytokine modulation.

Preclinical Research of Pirlindole Mesylate

In Vitro Studies on Pirlindole (B1663011) Mesylate Activity

Pirlindole has been extensively characterized as a potent, selective, and reversible inhibitor of monoamine oxidase A (MAO-A). nih.govresearchgate.net In vitro assays using rat brain and heart homogenates demonstrated that pirlindole inhibits MAO-A at concentrations significantly lower than those required to inhibit monoamine oxidase B (MAO-B). nih.gov Specifically, the inhibition constant (Ki) for MAO-A in the rat brain was found to be 2.49 x 10⁻⁷ mol/L, which is approximately 100 times lower than its Ki for MAO-B (5.21 x 10⁻⁵ mol/L). nih.gov A similar high selectivity for MAO-A was observed in the rat heart. nih.gov

Further studies confirmed these findings, with one report indicating an IC₅₀ value of 2 μM for pirlindole's inhibition of MAO-A. nih.gov Research on a series of pirlindole analogues showed potent and selective inhibition of MAO-A, with IC₅₀ values ranging from 0.03 to 13 μM, while demonstrating no significant affinity for MAO-B. researchgate.netresearchgate.net This selective inhibition of MAO-A is a key pharmacological feature of the compound. nih.gov

Table 1: Pirlindole Inhibition of Monoamine Oxidase (MAO) Isoforms

| Tissue Source | MAO Isoform | Inhibition Constant (Kᵢ) (mol/L) |

|---|---|---|

| Rat Brain | MAO-A | 2.49 x 10⁻⁷ |

| Rat Brain | MAO-B | 5.21 x 10⁻⁵ |

| Rat Heart | MAO-A | 3.42 x 10⁻⁸ |

| Rat Heart | MAO-B | 5.99 x 10⁻⁵ |

Data sourced from a study using tryptamine (B22526) and beta-phenylethylamine as substrates for MAO-A and MAO-B, respectively. nih.gov

Pirlindole and its metabolite, dehydropirlindole (B1212764), have demonstrated significant neuroprotective effects against oxidative stress in cultured rat neuronal cells. nih.govnih.gov In studies exposing primary cultures of rat hippocampal or cortical cells to iron-mediated toxicity, pirlindole protected the neurons from cell death in a concentration-dependent manner. nih.govnih.gov

The protective effect was quantified by determining the half-maximal effective concentration (EC₅₀). In hippocampal cells, the EC₅₀ for pirlindole was 6 μM. nih.govnih.gov In cortical cells, a similar EC₅₀ of 5.2 μM was observed. nih.gov This neuroprotective action appears to be independent of its MAO-A inhibitory activity. nih.govnih.gov Instead, the mechanism is likely associated with direct antioxidant properties, as pirlindole treatment led to a significant decrease in intracellular peroxide production and lipid peroxidation, while also improving mitochondrial function. nih.govnih.gov Further research has also indicated that pirlindole can protect cultured brain cells from nitric oxide-induced death. researchgate.net

Table 2: Neuroprotective Efficacy of Pirlindole against Iron-Induced Oxidative Stress

| Cell Type | Parameter | EC₅₀ Value (μM) |

|---|---|---|

| Rat Hippocampal Neurons | Cell Survival | 6 |

| Rat Cortical Neurons | Cell Survival | 5.2 |

EC₅₀ represents the concentration of pirlindole required to achieve 50% of the maximum protective effect against Fe²⁺-induced toxicity. nih.govnih.gov

Through screening of approved drug libraries, pirlindole was identified as a novel inhibitor of enterovirus replication. nih.govresearchgate.net Its antiviral activity was evaluated against several members of the Enterovirus genus. Research showed that pirlindole efficiently inhibits Coxsackievirus B3 (CV-B3) and Enterovirus D68 (EV-D68). nih.govresearchgate.net It also demonstrated moderate activity against Enterovirus A71 (EV-A71). nih.gov However, pirlindole did not show inhibitory effects against other tested viruses, including poliovirus (PV), rhinovirus A2 (RV-A2), or rhinovirus B14 (RV-B14) at the tested concentrations. nih.gov

The antiviral potency of pirlindole was quantified by calculating its half-maximal effective concentration (EC₅₀). These findings highlight a specific spectrum of activity for pirlindole against members of the EV-B and EV-D species. nih.gov

Table 3: Antiviral Efficacy of Pirlindole Against Select Enteroviruses

| Virus | Virus Species | Antiviral Efficacy (EC₅₀ in μM) |

|---|---|---|

| Coxsackievirus B3 (CV-B3) | Enterovirus B | 2.1 |

| Enterovirus D68 (EV-D68) | Enterovirus D | 1.8 |

| Enterovirus A71 (EV-A71) | Enterovirus A | 11 |

EC₅₀ values were calculated based on virus titer reduction assays performed at 8 hours post-infection. nih.govresearchgate.net

The mechanism behind pirlindole's antiviral activity has been linked to the inhibition of the non-structural viral protein 2C. nih.govresearchgate.net This protein is highly conserved among enteroviruses and functions as an RNA helicase with ATPase activity, playing a critical role in viral genome replication. mdpi.comnih.gov

The evidence for 2C being the target of pirlindole comes from resistance studies. nih.govcairn.info Mutant strains of Coxsackievirus B3 that were selected for resistance to pirlindole were found to have specific amino acid mutations in the 2C protein. nih.govresearchgate.net These mutations in protein 2C conferred reduced susceptibility to the compound, strongly suggesting that pirlindole exerts its antiviral effect by directly or indirectly targeting the function of this essential replication enzyme. nih.govmdpi.comcairn.info

In Vivo Animal Models of Pirlindole Mesylate

The antidepressant potential of pirlindole has been evaluated in established in vivo animal models that mimic depressive-like states. One such model is the chronic mild stress (CMS) paradigm, which induces behavioral changes in rodents, such as anhedonia, that are analogous to symptoms of depression in humans. researchgate.net Preclinical studies have utilized the CMS model to investigate the behavioral effects of pirlindole. researchgate.net These investigations also examined the influence of the compound on stress-induced alterations in neurogenesis and neuronal plasticity within the hippocampus, a brain region critically involved in mood regulation and cognitive function. researchgate.net

Effects on Hippocampal Neurogenesis and Dendritic Plasticity

Preclinical research specifically investigating the effects of this compound on hippocampal neurogenesis and dendritic plasticity is limited. While the broader class of antidepressants has been studied for its influence on these processes, direct studies on this compound in this context were not prominently found in the reviewed literature. General research indicates that antidepressants can influence neuronal remodeling and neurogenesis, which are considered important mechanisms for their therapeutic effects. nih.govwisc.eduresearchgate.netbohrium.com However, without specific studies on this compound, its direct impact on the generation of new neurons in the hippocampus and the structural remodeling of dendrites remains an area for future investigation.

Neuroprotective Effects against Iron-Induced Toxicity

Pirlindole and its derivative, dehydropirlindole, have demonstrated significant neuroprotective effects against iron-induced toxicity in cultured rat hippocampal and cortical cells. nih.gov In studies, both compounds were found to protect cells from death caused by iron-induced oxidative stress in a manner that is dependent on their concentration. nih.gov This protective action is thought to be linked to their antioxidant properties, such as scavenging free radicals, rather than their primary mechanism of monoamine oxidase A (MAO-A) inhibition. nih.gov

Research has shown that while pirlindole, dehydropirlindole, and another MAO-A inhibitor, brofaromine, all significantly inhibit MAO-A, only pirlindole and dehydropirlindole offered protection against the oxidative stress induced by iron. nih.gov This suggests that the neuroprotective effect is independent of MAO-A inhibition. The study indicated that pirlindole and dehydropirlindole contribute to cell viability and mitochondrial function, while also reducing the production of intracellular peroxides and lipid peroxidation. nih.gov

The table below summarizes the protective effects of Pirlindole and Dehydropirlindole against iron-induced toxicity in hippocampal cells. nih.gov

| Compound | EC₅₀ (µM) | Maximum Protection (%) |

| Pirlindole | 6 | 78% at 50 µM |

| Dehydropirlindole | 12 | 92% at 100 µM |

| Trolox | 19 | Not Specified |

These findings highlight a potentially important therapeutic property of pirlindole beyond its antidepressant effects, suggesting a role in protecting neurons from oxidative damage. nih.govpatsnap.compatsnap.com Further research has also shown that pirlindole and dehydropirlindole can protect neurons against nitric oxide (NO)-induced toxicity, reinforcing their neuroprotective profile. nih.govresearchgate.net

Behavioral Studies related to Central Nervous System Stimulation

Preclinical behavioral studies indicate that this compound exhibits stimulating properties on the central nervous system (CNS). nih.govresearchgate.net In animal models, pirlindole has been shown to counteract reserpine-induced ptosis (drooping of the eyelid), a test often used to screen for antidepressant activity. nih.gov

Furthermore, pirlindole enhances the effects of L-dopa on locomotor activity in mice. nih.gov This suggests an interaction with dopaminergic pathways that influence movement. Studies have also observed that pirlindole attenuates clonidine-induced sedation, further pointing to its stimulating effects on the CNS. nih.gov In contrast to many antidepressants that can have sedative side effects, pirlindole's effect on sensorimotor performance has been found to be similar to that of a placebo. researchgate.net

One key behavioral model used to assess antidepressant activity is the reversal of reserpine-induced hypothermia. nih.govnih.govjuniperpublishers.com Reserpine depletes monoamines in the brain, leading to a drop in body temperature. The ability of an antidepressant to counteract this effect is indicative of its mechanism of action. Pirlindole has been shown to be effective in this model, consistent with its role as a monoamine oxidase inhibitor. nih.gov

Research on Audiogenic Seizures and MAO-A Catalytic Activity

This compound has been investigated for its effects on seizures and its interaction with monoamine oxidase A (MAO-A), a key enzyme in the metabolism of neurotransmitters. Research has demonstrated that pirlindole is a selective and reversible inhibitor of MAO-A. nih.govnih.gov This inhibition leads to an increase in the levels of monoamine neurotransmitters in the brain.

Studies have shown that pirlindole is a potent inhibitor of MAO-A in both rat brain and human placenta. nih.gov The inhibitory concentration (IC₅₀) for pirlindole on rat brain MAO-A has been reported to be in the micromolar range, indicating a strong inhibitory effect. nih.gov Specifically, in cultured cortical cells, the IC₅₀ for pirlindole was found to be 2.3 µM. nih.gov In contrast, its effect on MAO-B is significantly weaker, highlighting its selectivity for the A-isoform. nih.gov

The table below shows the inhibitory concentrations (IC₅₀) of Pirlindole and related compounds on MAO-A activity in cultured cortical cells. nih.gov

| Compound | IC₅₀ for MAO-A Inhibition (µM) |

| Pirlindole | 2.3 |

| Dehydropirlindole | 2 |

| Brofaromine | 0.19 |

In the context of seizures, the modulation of monoamine levels by MAO-A inhibitors can influence seizure susceptibility. There is evidence that pirlindole is effective in preventing experimentally induced epileptic seizures. capes.gov.brdntb.gov.ua While the full details of these studies are not extensively available in all public sources, the findings suggest that the anticonvulsant properties of pirlindole may be related to its primary mechanism of MAO-A inhibition. The increase in neurotransmitters like serotonin (B10506) and norepinephrine (B1679862) could contribute to the stabilization of neural circuits and a reduction in seizure activity.

Clinical Research and Therapeutic Applications of Pirlindole Mesylate

Efficacy in Major Depressive Disorder (MDD)

Pirlindole (B1663011) has been extensively studied for its role in managing Major Depressive Disorder (MDD), with numerous studies demonstrating its antidepressant efficacy. nih.govnih.gov

The efficacy of pirlindole in treating MDD has been substantiated through various randomized controlled trials and subsequent meta-analyses. A multicentre, double-blind, placebo-controlled RCT involving 103 inpatients with unipolar major depression found that pirlindole produced a statistically significant improvement compared to placebo. researchgate.net

Table 1: Overview of Key Randomized Controlled Trials (RCTs) for Pirlindole in MDD

| Study | Design | Participants | Comparator | Key Findings |

| Multicentre Trial (1996) researchgate.net | Double-blind, Placebo-controlled | 103 inpatients with unipolar major depression | Placebo | Pirlindole showed a significantly greater decrease in depression and anxiety scores from day 28 onwards compared to placebo. researchgate.net |

| Meta-Analysis (Macedo et al.) nih.gov | Meta-analysis of 9 RCTs | Adults with major depression | Active comparators (MAOIs, TCAs, SSRIs) | Pirlindole showed comparable efficacy to other antidepressants. nih.gov |

| DARE Review (2012) mdpi.com | Review of 13 RCTs | 892 participants | Active comparators and placebo | Pirlindole was comparable to active comparators in efficacy. mdpi.com |

Pirlindole's performance has been evaluated against several classes of antidepressants, including Selective Serotonin (B10506) Reuptake Inhibitors (SSRIs), Tricyclic Antidepressants (TCAs), and other Monoamine Oxidase Inhibitors (MAOIs). nih.govmdpi.com

A meta-analysis comparing pirlindole with active comparators such as other MAOIs, TCAs, and SSRIs found no significant differences in the percentage of patients showing a 50% improvement based on the Hamilton Depression Rating Scale. nih.gov Active comparators in these studies included desipramine (B1205290), amitriptyline, imipramine (B1671792), maprotiline, moclobemide (B1677376), mianserin, and fluoxetine. mdpi.com

Preclinical research comparing the chronic effects of pirlindole to the TCA desipramine and the SSRI zimelidine on biogenic amine receptors in rats showed that pirlindole's effects were clearly distinguishable from those of the monoamine reuptake blockers. clinicaltrials.gov While reuptake blockers mainly reduced central adrenergic and 5-HT2-receptor numbers, pirlindole increased alpha 1- and alpha 2-adrenoceptor densities in the hippocampus. clinicaltrials.gov

The impact of pirlindole on standardized psychiatric rating scales, particularly the Hamilton Depression Rating Scale (HAM-D) and the Hamilton Anxiety Rating Scale (HAMA), has been a key measure of its efficacy.

In a placebo-controlled study, pirlindole led to a significantly greater decrease in both the HAM-D and HAMA scores starting from day 28 of treatment. researchgate.net By day 42, a significantly higher percentage of patients in the pirlindole group achieved remission (defined as HAM-D score ≤ 7) compared to the placebo group (72% vs. 21%). researchgate.net

A meta-analysis of nine RCTs showed results favorable for patients treated with pirlindole concerning improvements in both HAM-D and HAMA scores. nih.gov The analysis revealed that pirlindole was significantly better than its active comparators in reducing anxiety symptoms as measured by the HAMA. nih.govmdpi.com Specifically, one review noted a weighted mean difference of 0.26 in favor of pirlindole on the HARS when compared with active controls across three RCTs. mdpi.com

Table 2: Pirlindole's Effect on Hamilton Rating Scales

| Rating Scale | Study Finding | Source |

| Hamilton Depression Rating Scale (HAM-D) | Significantly greater decrease than placebo from day 28. researchgate.net | researchgate.net |

| No statistically significant difference in improvement compared to active controls in 6 RCTs. mdpi.com | mdpi.com | |

| Favorable results for pirlindole in a meta-analysis. nih.gov | nih.gov | |

| Hamilton Anxiety Rating Scale (HAMA) | Significantly greater decrease than placebo from day 28. researchgate.net | researchgate.net |

| Significantly better reduction in anxiety symptoms compared to active comparators. nih.govmdpi.com | nih.govmdpi.com |

Efficacy in Fibromyalgia Syndrome

The therapeutic potential of pirlindole has also been explored in the context of Fibromyalgia Syndrome (FMS), a chronic condition characterized by widespread pain and other symptoms like fatigue and sleep disturbances. nih.govnih.gov Antidepressants from various classes are often recommended for managing FMS. nih.govpatsnap.comnih.gov

Clinical evidence supports pirlindole as an effective treatment option for FMS. nih.govnih.gov A Cochrane review that assessed the effectiveness of MAOIs for FMS included two studies, one of which evaluated pirlindole. mdpi.com The review found that pirlindole showed statistically significant results compared with placebo for several outcomes, including pain and tender points. mdpi.com The pooled results indicated a modest effect on pain reduction and a small effect on tender points. mdpi.com The review concluded that among the MAOIs studied, pirlindole appeared to be more effective than moclobemide for FMS symptoms. mdpi.com

Emerging and Investigational Therapeutic Areas for Pirlindole Mesylate

Beyond its established use in depression and its investigation in fibromyalgia, the broader therapeutic potential of this compound is an area of scientific interest.

While some plant-derived indole (B1671886) alkaloids, the chemical class to which pirlindole belongs, have been investigated for antiviral properties against various viruses like influenza, there is currently no specific clinical research data available on the antiviral applications of this compound itself. researchgate.net

Neuropathic Pain Treatment and Prevention

While direct clinical trials of this compound specifically for neuropathic pain are not extensively documented in publicly available research, its potential utility can be inferred from its known pharmacological profile and its demonstrated efficacy in related chronic pain conditions such as fibromyalgia. Fibromyalgia is characterized by widespread pain, fatigue, and cognitive dysfunction, and shares overlapping pathophysiological mechanisms with neuropathic pain, including central sensitization.

A key pilot, randomized, placebo-controlled study investigated the efficacy of pirlindole in patients with primary fibromyalgia syndrome. nih.gov In this four-week, double-blind trial, 100 patients were enrolled to receive either pirlindole or a placebo. nih.gov The evaluation of treatment outcome was based on several parameters, including pain, morning stiffness, and tender point score. nih.gov

The mechanism underlying the potential analgesic effect of pirlindole in chronic pain states is likely multifactorial. As a reversible inhibitor of monoamine oxidase A (MAO-A), pirlindole increases the synaptic availability of norepinephrine (B1679862) and serotonin. mdpi.comnih.gov These neurotransmitters are key components of the descending inhibitory pain pathways, which play a crucial role in modulating pain perception. mdpi.com Enhanced noradrenergic and serotonergic neurotransmission can thus lead to a dampening of nociceptive signals. Additionally, some research suggests that pirlindole and its metabolites may have activity at GABA-A receptors, which could also contribute to its analgesic and other central nervous system effects. uspharmacist.com

The following table summarizes the qualitative findings on pain parameters from the clinical trial in fibromyalgia patients:

| Parameter | Pirlindole Treatment Group | Placebo Treatment Group | Statistical Significance |

| Pain Reduction | Significant improvement from baseline | Less significant improvement from baseline | Pirlindole superior to placebo nih.gov |

| Tender Point Score | Significant improvement from baseline | Significant improvement from baseline | Pirlindole superior to placebo nih.gov |

| Morning Stiffness | Significant improvement from baseline | No significant improvement reported | - |

| Global Evaluation by Patient | Significant improvement | Significant improvement | Pirlindole superior to placebo nih.gov |

| Global Evaluation by Investigator | Significant improvement | No significant improvement reported | Pirlindole superior to placebo nih.gov |

It is important to note that while these findings in fibromyalgia are promising, further dedicated research, including preclinical studies in established animal models of neuropathic pain and large-scale randomized controlled trials in patients with various neuropathic pain conditions, is necessary to definitively establish the efficacy and role of this compound in the treatment and prevention of neuropathic pain.

Potential for Combination Therapy with Analgesic Agents

The potential for combining this compound with other analgesic agents for the treatment of neuropathic pain is an area that requires careful consideration and further investigation. The primary rationale for combination therapy in pain management is to achieve synergistic or additive analgesic effects, which could allow for the use of lower doses of individual agents, thereby potentially reducing the risk of dose-dependent adverse effects. aneskey.com

Currently, direct clinical evidence supporting the synergistic analgesic efficacy of pirlindole with other analgesics in neuropathic pain is limited. The majority of available information pertains to pharmacodynamic interactions that may increase the risk of adverse events, rather than enhance therapeutic effects.

For instance, due to its mechanism of action as a reversible MAO-A inhibitor, co-administration of pirlindole with certain opioid analgesics that also possess serotonergic activity, such as tramadol (B15222) and meperidine, can increase the risk of serotonin syndrome. mdpi.com Serotonin syndrome is a potentially life-threatening condition caused by excessive serotonergic activity in the central nervous system. Therefore, such combinations are generally contraindicated or require extreme caution and close monitoring.

The interaction profile of pirlindole with other classes of analgesics commonly used for neuropathic pain, such as gabapentinoids (gabapentin and pregabalin) and non-steroidal anti-inflammatory drugs (NSAIDs), has not been extensively studied for synergistic analgesic effects. Theoretical benefits of such combinations could exist. For example, the monoaminergic action of pirlindole could complement the mechanism of gabapentinoids, which act on the α2δ-1 subunit of voltage-gated calcium channels to reduce neurotransmitter release. uspharmacist.com However, it is also noted that combining pirlindole with central nervous system depressants, which can include gabapentinoids, may increase the risk of CNS depression. mdpi.com

Preclinical studies exploring the isobolographic analysis of pirlindole in combination with various analgesics in animal models of neuropathic pain would be invaluable to identify potentially synergistic and safe combinations. Such studies would provide the necessary scientific rationale for designing future clinical trials to evaluate the efficacy and safety of pirlindole-based combination therapies for neuropathic pain.

The following table lists some analgesic agents and the nature of their known or potential interaction with pirlindole:

| Analgesic Agent | Class | Known/Potential Interaction with Pirlindole |

| Tramadol | Opioid/SNRI | Increased risk of serotonin syndrome mdpi.com |

| Meperidine | Opioid | Increased risk of serotonin syndrome mdpi.com |

| Gabapentin | Gabapentinoid | Potential for increased CNS depression mdpi.com |

| Pregabalin | Gabapentinoid | Potential for increased CNS depression |

| Ibuprofen | NSAID | Potential for increased risk of hypertension mdpi.com |

| Naproxen | NSAID | Potential for increased risk of hypertension |

| Amitriptyline | Tricyclic Antidepressant | Potential for additive serotonergic and noradrenergic effects |

| Duloxetine | SNRI | Increased risk of serotonin syndrome |

Further research is imperative to explore the therapeutic potential of pirlindole in combination with other analgesics for neuropathic pain, focusing on identifying combinations that offer enhanced efficacy without compromising safety.

Pharmacology and Drug Interactions of Pirlindole Mesylate

Pharmacokinetic Research

The study of how the body absorbs, distributes, metabolizes, and excretes a drug is fundamental to understanding its clinical action. The pharmacokinetics of pirlindole (B1663011) have been characterized in several preclinical and clinical studies.

Pirlindole is administered orally and is generally well-absorbed. patsnap.com However, its journey into the systemic circulation is significantly influenced by hepatic first-pass metabolism. nih.govdrugbank.comnih.gov

Bioavailability: Studies in animal models (dogs and rats) have determined the absolute bioavailability of pirlindole to be between 20% and 30%. nih.govnih.gov This is attributed to an extensive first-pass effect, where a substantial portion of the orally administered drug is metabolized in the liver before it can reach the rest of the body. nih.govnih.gov Some sources, however, have reported a bioavailability as high as 90% in humans. drugbank.comnih.gov

Absorption: Following oral administration, pirlindole is absorbed from the gastrointestinal tract. The time to reach maximum plasma concentration (Tmax) varies across species. In rats, Tmax is observed between 2.5 and 6 hours, while in dogs, it is reached more rapidly, between 0.8 and 2 hours. nih.gov

Table 1: Bioavailability and Absorption of Pirlindole

| Parameter | Finding | Species | Citation |

| Bioavailability | 20-30% | Rat, Dog | nih.govnih.gov |

| Mechanism | Extensive first-pass hepatic metabolism | Rat, Dog | nih.govdrugbank.comnih.gov |

| Tmax (Time to Peak Plasma Concentration) | 2.5 - 6 hours | Rat | nih.gov |

| Tmax (Time to Peak Plasma Concentration) | 0.8 - 2 hours | Dog | nih.gov |

Pirlindole undergoes significant metabolism, primarily in the liver. nih.govdrugbank.comnih.gov The metabolic pathways result in various products that are then eliminated from the body.

Metabolism: The drug is extensively metabolized, with notable differences in metabolic products between species. Studies have shown that rats tend to eliminate mainly unconjugated metabolites, whereas dogs primarily eliminate conjugated products. nih.govnih.gov

Excretion: The primary route for the elimination of pirlindole metabolites in humans is through the kidneys via renal excretion. drugbank.comnih.gov A very small fraction of the drug, approximately 0.4% to 0.5%, is excreted in the urine as the unchanged parent compound in healthy male subjects. drugbank.comnih.gov

Plasma clearance and elimination half-life are critical parameters that determine the duration of a drug's effect and its dosing frequency. The terminal plasma half-life is defined as the time required for the plasma concentration to decrease by half after the body reaches a pseudo-equilibrium state. envt.fr

Plasma Clearance: Pirlindole is characterized by a high plasma clearance rate. drugbank.comnih.gov One study reported clearance values ranging from 450 to 1000 L/h. drugbank.comnih.gov

Half-Life: Pirlindole is considered a short-acting RIMA. patsnap.comdrugbank.comnih.gov In a study involving healthy volunteers, the plasma elimination half-life was reported to be approximately 0.7 ± 0.3 hours. drugbank.com In contrast, animal studies have shown more complex elimination patterns, with two phases in rats (7.5 hours and 34-70 hours) and three phases in dogs (1.3 hours, 10.8 hours, and 185 hours). nih.gov

Table 2: Pharmacokinetic Parameters of Pirlindole

| Parameter | Value | Species/Study Type | Citation |

| Plasma Clearance | 450 - 1000 L/h | Human Study | drugbank.comnih.gov |

| Elimination Half-Life | 0.7 ± 0.3 hours | Healthy Volunteers | drugbank.com |

| Elimination Phases | 7.5 h and 34-70 h | Rat | nih.gov |

| Elimination Phases | 1.3 h, 10.8 h, and 185 h | Dog | nih.gov |

Drug-Drug Interaction Mechanisms and Clinical Significance

As a monoamine oxidase inhibitor, pirlindole's potential for drug-drug interactions, particularly with other psychoactive agents, is a significant clinical consideration.

The co-administration of pirlindole with other antidepressants that affect serotonin (B10506) levels is generally contraindicated due to the heightened risk of adverse events. nih.govpsychiatrictimes.com

Mechanism of Interaction: Pirlindole selectively and reversibly inhibits MAO-A, the enzyme responsible for breaking down neurotransmitters like serotonin and norepinephrine (B1679862). nih.govpatsnap.com When combined with Selective Serotonin Reuptake Inhibitors (SSRIs) or Serotonin-Norepinephrine Reuptake Inhibitors (SNRIs), which block the reuptake of serotonin, the result is a synergistic increase in synaptic serotonin levels. nih.gov Combining pirlindole with other MAOIs (both reversible and irreversible) would also lead to an excessive reduction in serotonin metabolism. nih.govnih.gov

Clinical Significance: This combination significantly increases the likelihood of developing serotonin syndrome. nih.govpatsnap.com Consequently, it is recommended to avoid combining pirlindole with SSRIs, SNRIs, or other MAOIs. psychiatrictimes.compatsnap.com A "washout" period of at least two weeks is typically required when switching from an MAOI to an SSRI/SNRI or vice versa to allow for the regeneration of the MAO enzyme and prevent toxic accumulation of serotonin. psychiatrictimes.compatsnap.com An exception is fluoxetine, which requires a longer, five-week washout period due to the long half-life of its active metabolite. psychiatrictimes.com

Serotonin syndrome, also known as serotonin toxicity, is a potentially life-threatening condition resulting from excessive serotonergic activity in the central nervous system. nih.govnih.gov

Causative Combinations: The risk of serotonin syndrome is highest when MAOIs are combined with other serotonergic agents, particularly SSRIs and SNRIs. nih.govnih.gov The condition can arise from therapeutic drug use, accidental interactions, or overdose. nih.gov While rare, cases can occur even with a single serotonergic agent. nih.gov

Clinical Manifestations: The syndrome presents with a triad (B1167595) of symptoms: autonomic hyperactivity (such as high fever, sweating, and rapid heart rate), neuromuscular excitation (including tremor, hyperreflexia, and clonus), and altered mental status (like agitation and confusion). nih.govpatsnap.commedsafe.govt.nz Deaths have been reported from the combination of MAOIs and SSRIs taken at therapeutic doses. drugbank.com

Interactions with Sympathomimetic Agents and Hypertensive Effects

Pirlindole is a reversible inhibitor of monoamine oxidase-A (MAO-A). patsnap.com This class of drugs can have significant interactions with sympathomimetic agents, which are substances that mimic the effects of the sympathetic nervous system. The interaction between MAOIs and sympathomimetic amines, such as those found in over-the-counter cough and cold medications (e.g., ephedrine, pseudoephedrine), can lead to a hypertensive crisis. nih.govscbdd.com

The underlying mechanism involves a synergistic effect where the MAOI enhances the storage of norepinephrine in adrenergic neurons, while the sympathomimetic agent increases the release of these catecholamines. scbdd.com This combined action promotes overstimulation of postsynaptic vascular receptors, leading to a sharp increase in blood pressure. nih.gov Severe hypertensive reactions and hyperpyrexia have been reported, and in some cases, these interactions have been fatal. scbdd.com Due to this risk, it is generally advised that indirect-acting sympathomimetic agents should not be used at the same time as medications that have MAOI activity. scbdd.com

Pirlindole's reversible nature distinguishes it from older, irreversible MAOIs, which may influence the severity of such interactions. patsnap.com However, caution is still warranted. For instance, pirlindole may increase the hypertensive activities of certain agents like Ergometrine. drugbank.com

Interactions with Certain Analgesics (e.g., Meperidine, Tramadol)

The combination of MAO inhibitors with certain atypical opioid analgesics, notably meperidine and tramadol (B15222), is associated with a risk of significant adverse reactions, including serotonin syndrome. patsnap.comnih.govnih.gov This potentially life-threatening condition can manifest with symptoms like high fever, agitation, and confusion. patsnap.com

Tramadol functions as a serotonin/norepinephrine reuptake inhibitor (SNRI). drugbank.com When combined with an MAOI like pirlindole, there is an increased risk of serotonin syndrome due to excessive serotonergic activity. patsnap.comnih.gov Studies in animal models have shown that the behavioral effects of serotonin syndrome from tramadol and meperidine are exaggerated when the serotonin transporter (SERT) is deficient, a condition mimicked by the action of MAOIs. nih.gov Therefore, combining tramadol with MAOIs is not recommended. nih.govdrugbank.com

Similarly, co-administration of meperidine with MAOIs is contraindicated. pfizermedical.com The interaction can lead to severe reactions, and the use of narcotic antagonists to manage these reactions has not been established as safe or effective. pfizermedical.com Using tramadol with other narcotic pain medications can also lead to serious side effects, including seizures and respiratory distress. drugs.com

Impact on CNS Depressants and Other Medications

Pirlindole can potentiate the effects of central nervous system (CNS) depressants. This can lead to an increased risk of CNS depression when pirlindole is combined with various substances, including alcohol and certain medications. patsnap.comdrugbank.com The consumption of alcohol should be managed carefully, as the combination can impair psychomotor skills and exacerbate effects like dizziness. patsnap.com

Pirlindole's interactions extend to a wide range of medications, where it can increase their CNS depressant activities. The table below outlines several of these interactions.

| Interacting Drug | Potential Effect When Combined with Pirlindole | Citation |

| Azelastine | May increase the central nervous system depressant (CNS depressant) activities. | drugbank.com |

| Buprenorphine | May increase the central nervous system depressant (CNS depressant) activities. | drugbank.com |

| Butabarbital | The risk or severity of CNS depression can be increased. | drugbank.com |

| 1,2-Benzodiazepine | The risk or severity of CNS depression can be increased. | drugbank.com |

| Benactyzine | The risk or severity of CNS depression can be increased. | drugbank.com |

| Ergoloid mesylate | The risk or severity of CNS depression can be increased. | drugbank.com |

Beyond CNS depression, pirlindole can also interact with other types of medications, potentially affecting blood pressure or increasing the risk of other adverse effects.

| Interacting Drug | Potential Effect When Combined with Pirlindole | Citation |

| Acebutolol | May increase hypotensive activities. | drugbank.com |

| Buspirone | The risk or severity of hypertension can be increased. | drugbank.com |

| Bupropion | The risk or severity of adverse effects can be increased. | drugbank.com |

| Baclofen | The risk or severity of hypotension can be increased. | drugbank.com |

Lack of "Cheese Effect" and Tyramine (B21549) Interactions

A significant concern with traditional, non-selective, irreversible monoamine oxidase inhibitors is the "cheese effect," a hypertensive crisis that can occur after ingesting foods rich in tyramine, such as aged cheeses and cured meats. nih.govdrugbank.com Tyramine is an amino acid that helps regulate blood pressure. mayoclinic.org MAOIs block the monoamine oxidase enzyme, which is responsible for breaking down tyramine. mayoclinic.org When this enzyme is inhibited irreversibly, consuming high-tyramine foods can lead to a rapid and dangerous spike in blood pressure. nih.govmayoclinic.org

Pirlindole is characterized as a selective and reversible inhibitor of monoamine oxidase A (MAO-A). patsnap.comdrugbank.com This reversibility is a key pharmacological feature that allows it to have a more favorable profile regarding dietary restrictions. patsnap.com Because the inhibition is not permanent, the risk of the tyramine-induced "cheese effect" is largely avoided, differentiating pirlindole from older MAOIs. patsnap.comdrugbank.com Studies on reversible MAO-A inhibitors show they can significantly reduce the effects of tyramine on the cardiovascular system. nih.gov While a little caution is still advised due to individual variability, the risk is substantially lower than with irreversible MAOIs. psychotropical.com

| Feature | Irreversible MAOIs | Pirlindole (Reversible MAO-A Inhibitor) |

| Tyramine Interaction | High risk of hypertensive crisis ("cheese effect") with tyramine-rich foods. nih.gov | "Cheese effect" is largely avoided due to reversible inhibition. patsnap.comdrugbank.com |

| Dietary Restrictions | Strict dietary restrictions required to avoid tyramine. nsw.gov.au | Fewer dietary restrictions are necessary. patsnap.com |

| Mechanism | Permanently deactivates the MAO enzyme. | Temporarily and selectively inhibits the MAO-A enzyme. patsnap.com |

Structure Activity Relationship Sar and Synthetic Studies of Pirlindole Mesylate

Chemical Synthesis Pathways of Pirlindole (B1663011) Mesylate

The synthesis of pirlindole, a tetracyclic pyrazinocarbazole (B4558301) derivative, involves intricate chemical processes to construct its unique four-ring system.

The fundamental structure of pirlindole is assembled through key chemical reactions, including cyclization and reduction. A common pathway begins with the Fischer indole (B1671886) synthesis. This reaction typically involves reacting p-tolylhydrazine hydrochloride with 1,2-cyclohexanedione (B122817) to form the 6-methyl-2,3,4,9-tetrahydrocarbazol-1-one intermediate. nih.gov

Following the formation of the carbazole (B46965) core, the pyrazine (B50134) ring is constructed. This is achieved through a sequence of reactions, starting with imine formation using ethanolamine. The subsequent steps involve halogenation, often with phosphorus oxychloride, followed by an intramolecular alkylation where the indole nitrogen attacks to form a cyclized intermediate, dehydropirlindole (B1212764). nih.gov The final critical step is the reduction of the imine bond within this intermediate. Using a reducing agent such as sodium borohydride (B1222165) completes the synthesis, yielding the racemic pirlindole base. nih.gov

While laboratory-scale synthesis provides a proof-of-concept, industrial production demands methods that are safe, scalable, and economically viable. Early asymmetric synthesis approaches were hampered by very low yields (around 23.8%) and the use of hazardous reagents like sodium hydride in dimethyl sulfoxide (B87167) (DMSO), which can lead to exothermic decomposition and thermal runaway. researchgate.net

Another approach, the Resolution-Racemization-Recycle (RRR) synthesis, involves separating enantiomers from the racemate. While effective for producing smaller batches, this method is not considered cost-effective for large-scale industrial production because it starts with the racemic mixture. researchgate.net

Consequently, more efficient and safer industrial processes have been developed. These methods often involve a multi-step sequence designed to be eco-friendly and suitable for large-scale manufacturing. An example of such a process includes the preparation of a chiral intermediate, such as (S)-8-methyl-3-((S)-l-phenylethyl)-3a,4,5,6-tetrahydro-lH-pyrazino[3,2,l-jk]carbazol-2(3H)-one. This intermediate is then reduced using a safer reducing agent like sodium bis(2-methoxyethoxy)aluminium hydride in toluene. researchgate.net This pathway avoids the pitfalls of earlier methods, offering higher yields and improved safety for industrial application. researchgate.net

Enantiomeric Studies of Pirlindole Mesylate

Pirlindole possesses a single asymmetric carbon atom, meaning it exists as two enantiomers: (R)-pirlindole and (S)-pirlindole. The stereochemistry of the molecule significantly influences its biological activity.

The separation of pirlindole enantiomers is commonly achieved through classical resolution. This process involves reacting the racemic pirlindole base with an optically active acid, such as (R)-mandelic acid. researchgate.net This reaction creates a pair of diastereomeric salts, for instance, (S)-pirlindole-(R)-mandelate and (R)-pirlindole-(R)-mandelate.

These diastereomers possess different physical properties, most notably solubility, which allows them to be separated by conventional techniques like fractional crystallization. researchgate.net Once a diastereomeric salt is isolated and purified (e.g., (S)-pirlindole (R)-mandelate), the optically pure free base enantiomer can be liberated. The final step to obtain the target compound is the treatment of the isolated enantiomer (e.g., (S)-pirlindole) with methanesulfonic acid to yield the corresponding enantiomerically pure mesylate salt, such as (S)-pirlindole mesylate. researchgate.net This process can achieve high enantiomeric purity, often exceeding 98.0%. researchgate.net

Pharmacological studies have been conducted to compare the activity of racemic pirlindole with its individual (R) and (S) enantiomers. Research shows that the interaction with monoamine oxidase A (MAO-A) is sensitive to the molecule's absolute configuration. nih.gov Both enantiomers, along with the racemate, are potent, selective, and reversible inhibitors of MAO-A, with minimal inhibition of MAO-B. nih.gov

In vitro studies measuring the half maximal inhibitory concentration (IC50) against MAO-A revealed that the S-(+)-pirlindole enantiomer is the more potent of the two, with a nearly twofold greater inhibitory activity than the R-(-)-enantiomer. nih.gov A similar trend was observed in ex vivo studies measuring the median inhibitory dose (ID50). nih.gov Despite these differences in potency, all three compounds displayed a comparable antidepressant profile in behavioral models such as the forced swimming test and the reserpine-induced hypothermia and ptosis model. nih.gov

Table 1: Comparative MAO-A Inhibitory Activity of Pirlindole and its Enantiomers

| Compound | In Vitro MAO-A IC50 (μM) nih.gov | Ex Vivo MAO-A ID50 (mg/kg i.p.) nih.gov |

| (+/-)-Pirlindole (Racemate) | 0.24 | 24.4 |

| R-(-)-Pirlindole | 0.43 | 37.8 |

| S-(+)-Pirlindole | 0.18 | 18.7 |

This table presents data on the inhibitory potency of racemic pirlindole and its individual enantiomers against monoamine oxidase A (MAO-A).

While racemic pirlindole has demonstrated efficacy in the treatment of fibromyalgia syndrome, a condition characterized by chronic widespread pain, specific preclinical studies detailing the analgesic activity of the isolated (S)-pirlindole enantiomer in established animal pain models were not identified in a review of the available literature. researchgate.net Standard pain models, such as the hot plate test or acetic acid-induced writhing test, are typically used to characterize the analgesic properties of new chemical entities. criver.comdovepress.com

Quantitative Structure-Activity Relationship (QSAR) and CoMFA Analysis

Quantitative Structure-Activity Relationship (QSAR) studies, including Comparative Molecular Field Analysis (CoMFA), have been instrumental in elucidating the structural requirements for the inhibitory activity of pirlindole and its analogues against monoamine oxidase (MAO) enzymes. capes.gov.brresearchgate.net These computational techniques correlate the biological activity of compounds with their three-dimensional physicochemical properties, such as steric and electrostatic fields, to understand how molecular structure influences inhibitory potency and selectivity. capes.gov.br

A 3D-QSAR and CoMFA analysis was conducted on a series of pyrazinocarbazole analogues of pirlindole to investigate their inhibition of both MAO-A and MAO-B. capes.gov.br The models generated from this analysis revealed different steric and electrostatic coefficient distributions for MAO-A and MAO-B, providing insights into the structural features that govern inhibitor selectivity. capes.gov.br The study highlighted that the interaction of a ligand with the substrate-binding region of the active site necessitates shape complementarity, meaning the ligand's size must be suitable for accommodation within this region. researchgate.net

Ligand Selectivity and Active Site Structure Probing

The selectivity of pirlindole and its derivatives for MAO-A over MAO-B is a key aspect of its pharmacological profile and is deeply rooted in the structural differences between the two enzyme active sites. drugbank.compatsnap.com Pirlindole is classified as a selective and reversible inhibitor of MAO-A (RIMA). drugbank.compatsnap.comnih.gov

The stereochemistry of pirlindole influences its inhibitory activity. A comparative study of racemic pirlindole and its individual enantiomers, R-(-)-pirlindole and S-(+)-pirlindole, revealed differences in their potency. The S-(+) enantiomer was found to be more potent than the R-(-) enantiomer in inhibiting MAO-A, both in vitro and ex vivo. nih.gov However, all forms showed only slight inhibition of MAO-B, underscoring the compound's selectivity. nih.gov

| Compound | MAO-A IC50 (µM) |

|---|---|

| (+/-)-Pirlindole (racemic) | 0.24 |

| R-(-)-Pirlindole | 0.43 |

| S-(+)-Pirlindole | 0.18 |

The structural differences between the active sites of MAO-A and MAO-B are significant. It is suggested that the substrate-binding region of MAO-A is longer and wider than that of MAO-B. researchgate.net This hypothesis is supported by QSAR analyses of pirlindole analogues, where larger molecules were found to be more potent MAO inhibitors compared to smaller analogues like those of isatin. researchgate.net

Synthetic analogues of pirlindole have been used as molecular probes to explore the topography of the MAO-A active site. researchgate.net Studies involving new derivatives where the pirlindole nitrogen was masked or substituted with carbon or oxygen provided experimental evidence supporting the docked position of the inhibitor within the active site. researchgate.net These modifications helped to understand the interaction between the inhibitor and the flavin adenine (B156593) dinucleotide (FAD) cofactor, a key element in the enzyme's catalytic mechanism. researchgate.net The influence of inhibitors like pirlindole on the FAD cofactor is a critical factor in the inhibition process. researchgate.net

Toxicological Considerations and Safety Profile of Pirlindole Mesylate

Acute and Chronic Toxicological Studies

Preclinical toxicological evaluations of pirlindole (B1663011) have been conducted to establish its safety profile. Both acute and chronic toxicological studies in animal models, such as rats and dogs, have not indicated any potentially hazardous effects at standard therapeutic doses. nih.gov These foundational studies are crucial in determining the initial risk assessment of a new chemical entity before it proceeds to clinical trials in humans. The findings from these non-clinical evaluations suggest that pirlindole possesses a favorable toxicological profile, which supported its further development for managing depression. nih.gov

Cardiovascular Safety Profile

The cardiovascular effects of antidepressant medications are a significant consideration, particularly for patients with pre-existing cardiac conditions. nih.gov Pirlindole has demonstrated a favorable cardiovascular safety profile, with studies indicating no harmful impact on cardiovascular dynamics. nih.govresearchgate.net

A comparative study in anesthetized dogs investigated the cardiovascular, inotropic, and electrophysiological effects of pirlindole versus the tricyclic antidepressant imipramine (B1671792). nih.gov The results highlighted key differences in their cardiovascular impact:

Blood Pressure: While imipramine caused severe hypotension, the initial drop in blood pressure after pirlindole administration was followed by an increase. nih.gov Pirlindole also did not potentiate the pressor effect of noradrenaline, a characteristic that was significant with imipramine. nih.gov

Heart Rate: Imipramine induced severe tachycardia. nih.gov In contrast, lower doses of pirlindole did not alter heart rate, and only higher doses resulted in an increase. nih.gov

Myocardial Contractility: Pirlindole had no effect on heart muscle contractility, whereas imipramine demonstrated a negative inotropic (weakening the force of muscular contractions) effect. nih.gov

Cardiac Electrophysiology: Pirlindole did not induce changes in the electrical activity of the heart. nih.gov Imipramine, however, led to deleterious changes in electrical conduction, including decreased PQ-time and elevated ST-T segments, which are indicative of myocardial ischemia. nih.gov

These findings suggest pirlindole may be a suitable therapeutic option for depressed patients with a history of cardiovascular disease. nih.gov

| Cardiovascular Parameter | Pirlindole Effect | Imipramine Effect |

|---|---|---|

| Systemic Blood Pressure | Initial fall followed by an increase nih.gov | Severe hypotension nih.gov |

| Noradrenaline Pressor Effect | No significant potentiation nih.gov | Significant potentiation nih.gov |

| Heart Rate | No change at lower doses; increase at higher doses nih.gov | Severe tachycardia nih.gov |

| Myocardial Contractility | No effect nih.gov | Negative-inotropic nih.gov |

| Cardiac Electrophysiology (ECG) | No changes induced nih.gov | Decreased PQ-time, elevated ST-T segments nih.gov |

Tolerability Profile in Clinical Settings

Pirlindole is generally well-tolerated in clinical use. patsnap.com A meta-analysis of randomized controlled trials involving 580 participants found that the most commonly reported adverse events associated with pirlindole were dry mouth and sleep disturbances. nih.gov Importantly, no serious adverse events were reported for pirlindole in these trials. nih.gov When compared to other active antidepressants (including tricyclic antidepressants, tetracyclic antidepressants, and selective serotonin (B10506) reuptake inhibitors), there were no significant differences in the percentage of patients experiencing any adverse event. nih.gov This suggests that pirlindole has a tolerability profile comparable to that of other established antidepressant medications. nih.govresearchgate.net

| Adverse Event Category | Commonly Reported Events with Pirlindole |

|---|---|

| Gastrointestinal | Dry Mouth nih.gov |

| Neurological/Psychiatric | Sleep Disturbances nih.gov |

Overdose Considerations

As a short-acting, selective, and reversible monoamine oxidase A inhibitor, pirlindole is commonly well-tolerated in instances of overdose when taken alone. drugbank.com In such cases, the clinical course is typically benign. drugbank.com

However, the risk of severe toxicity increases significantly when a pirlindole overdose occurs in combination with certain substances. drugbank.com These include:

Tyramine-rich foods drugbank.com

Tricyclic antidepressants (TCAs) drugbank.com

Sympathomimetic drugs drugbank.com

Selective serotonin reuptake inhibitors (SSRIs) drugbank.com

The clinical presentation of severe toxicity from these interactions can include agitation, extreme tremor, seizures, and hyperthermia. drugbank.com Fatalities have been reported between 3 and 16 hours after ingestion in these combined overdose scenarios, often resulting from intractable seizures and/or hyperthermia and its subsequent complications like disseminated intravascular coagulation (DIC) and multi-organ failure. drugbank.com General management for monoamine oxidase inhibitor toxicity involves supportive care, including managing hyperthermia and using benzodiazepines for seizures or agitation. nih.gov

Future Directions and Research Gaps for Pirlindole Mesylate

Further Clinical Trials with Rigorous Methodologies and Larger Populations

While existing clinical studies have demonstrated that pirlindole (B1663011) has an efficacy comparable to other antidepressants, a significant research gap lies in the methodological quality of these trials. A systematic review and meta-analysis highlighted that while pirlindole showed effectiveness, the included studies had limitations. The analysis, which covered 13 randomized controlled trials (RCTs) with a total of 892 participants, noted that the mean quality score of the trials was 3.7 on a 5-point scale, indicating room for improvement.

The review concluded that to firmly establish the benefits of pirlindole, further clinical trials are essential. These future studies must employ more rigorous methodologies, including larger and more diverse patient populations, to provide more consistent and accurate results regarding the drug's efficacy and tolerability.

Research on Recently Introduced Comparators

Past clinical trials have compared pirlindole against a range of older antidepressants. A 2011 meta-analysis included studies where pirlindole was tested against tricyclic antidepressants (TCAs), other monoamine oxidase inhibitors (MAOIs), and one selective serotonin (B10506) reuptake inhibitor (SSRI).

Table 1: Historical Comparators for Pirlindole in Clinical Trials

| Class | Comparator Drug |

|---|---|

| Tricyclic Antidepressant (TCA) | Desipramine (B1205290) |

| Amitriptyline | |

| Imipramine (B1671792) | |

| Tetracyclic Antidepressant | Maprotiline |

| Mianserin | |

| MAO Inhibitor | Moclobemide (B1677376) |

The field of psychopharmacology has evolved significantly, with numerous new antidepressant agents approved over the last decade. These newer drugs often possess novel mechanisms of action and different side-effect profiles compared to the older comparators. To accurately determine pirlindole's position in the current therapeutic landscape, it is crucial to conduct head-to-head comparative studies against these recently introduced agents.

Table 2: Examples of Recently Introduced Antidepressants for Future Comparative Research

| Drug Name | Brand Name | Mechanism of Action | FDA Approval Year |

|---|---|---|---|

| Dextromethorphan-bupropion | Auvelity | NMDA receptor antagonist and norepinephrine-dopamine reuptake inhibitor | 2022 neurowellnessspa.commdlinx.com |

| Zuranolone | Zurzuvae | Positive allosteric modulator of the GABA-A receptor | 2023 neurowellnessspa.com |

| Esketamine | Spravato | NMDA receptor blocker | 2019 neurowellnessspa.compsychcentral.comhealthline.com |

| Brexanolone | Zulresso | Positive allosteric modulator of the GABA-A receptor | 2019 neurowellnessspa.compsychcentral.comhealthline.com |

| Gepirone | Exxua | Serotonin 1A receptor agonist | 2023 neurowellnessspa.com |

Elucidation of Off-Target Interactions

Pirlindole's primary therapeutic effect is attributed to its reversible inhibition of MAO-A. patsnap.comnih.gov However, a comprehensive understanding of its full receptor binding profile and off-target interactions is lacking. Such interactions could account for additional therapeutic effects or parts of its side-effect profile.

Advanced Research on Neuroprotective and Anti-inflammatory Mechanisms

Emerging evidence indicates that pirlindole possesses neuroprotective and anti-inflammatory properties that may contribute to its antidepressant effects. patsnap.com Studies have demonstrated that pirlindole can inhibit the production of pro-inflammatory cytokines and protect against oxidative stress, both of which are linked to the pathophysiology of depression. patsnap.com

Preclinical research has specifically shown that pirlindole and its metabolite, dehydropirlindole (B1212764), can protect cultured neuronal cells from death induced by oxidative stress. This protective effect appears to be unrelated to MAO-A inhibition and is more likely associated with antioxidant properties, such as free radical scavenging. Further studies have shown that both compounds also protect neurons against toxicity induced by nitric oxide. This suggests a potential therapeutic application in conditions where neuronal damage is a factor. Advanced research should focus on delineating these specific molecular pathways to understand how pirlindole confers neuroprotection and reduces inflammation.

Exploration of Pirlindole Mesylate in Comorbid Depression and Viral Infections

The link between viral infections, the subsequent inflammatory response, and the onset of depressive symptoms is an area of growing interest. The "cytokine theory of depression" suggests that pro-inflammatory cytokines released during an infection can be a significant factor in causing behavioral and mood disorders.

Intriguingly, pirlindole has demonstrated direct antiviral activity in addition to its antidepressant and anti-inflammatory properties. A 2016 study that screened a library of FDA-approved drugs identified pirlindole as a potent inhibitor of certain enteroviruses. nih.gov This research showed that pirlindole efficiently inhibits the replication of enterovirus D68 (EV-D68) and coxsackievirus B3 (CV-B3) by targeting the viral 2C protein. nih.govnih.gov

Table 3: Antiviral Activity of Pirlindole Against Specific Enteroviruses

| Virus | Activity Level | Proposed Target |

|---|---|---|

| Enterovirus D68 (EV-D68) | Efficient Inhibition | Viral Protein 2C nih.govnih.gov |

| Coxsackievirus B3 (CV-B3) | Efficient Inhibition | Viral Protein 2C nih.govnih.gov |

Given its unique combination of antidepressant, anti-inflammatory, and specific antiviral properties, pirlindole is a compelling candidate for further research in the context of comorbid depression and viral illnesses. Future studies should explore its efficacy in treating depressive symptoms that arise during or after infections, particularly those caused by enteroviruses.

Q & A

Q. How can researchers resolve contradictory data on this compound’s off-target effects in electrophysiological studies?

- Case Example : In zebrafish intestinal models, Pirlindole altered 5-HT-modulated ion currents but exhibited variability in peak current amplitudes .

- Methodology :

- Use deuterated analogs (e.g., [²H₄]-Pirlindole hydrochloride) to isolate metabolic vs. direct electrophysiological effects .

- Apply voltage-clamp techniques with controlled MAO-A knockout models to distinguish enzyme-dependent and independent mechanisms .

- Statistical Approach : Employ multivariate regression to account for covariates like membrane potential drift or batch effects.

Q. What strategies improve this compound’s selectivity against structurally related MAO-A inhibitors (e.g., Tetrindole mesylate)?

- Methodology :

- Conduct competitive binding assays with radiolabeled ligands (e.g., [³H]-Ro 41-1049) to compare occupancy rates .

- Analyze crystallographic data to identify divergent binding motifs (e.g., Pirlindole’s methanesulfonate group vs. Tetrindole’s indole substitution) .

- Design Insight : Modify the mesylate counterion to enhance solubility without disrupting MAO-A interactions (patented enantiomeric salts provide a template) .

Q. How do this compound’s enantiomers differ in pharmacological activity?

- Methodology : Synthesize and isolate enantiomers via chiral chromatography (e.g., using amylose-based columns). Test inhibitory potency in MAO-A/MAO-B enzyme panels and assess metabolic stability in hepatocyte models .

- Critical Analysis : Cross-reference patent data on mandelate salts with in vitro ADMET profiles to prioritize lead candidates .

Data Reproducibility and Validation

Q. What analytical methods ensure accurate quantification of this compound in complex biological matrices?

- Best Practices :

- Use LC-MS/MS with deuterated internal standards (e.g., [²H₄]-Pirlindole) to correct for matrix effects .

- Validate extraction efficiency in brain homogenates and plasma using spike-and-recovery experiments .

Q. How can researchers reconcile this compound’s dual role as a MAO-A inhibitor and antiviral agent?

- Hypothesis Testing :

- Design time-course experiments to separate MAO-A inhibition (acute) from antiviral effects (chronic).

- Use enterovirus D68 replication assays (e.g., plaque reduction neutralization) alongside serotonin turnover measurements .

Tables for Comparative Analysis